Cas no 2138308-39-9 (Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro-)
Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro-
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- Inchi: 1S/C10H19ClS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h9H,3-8H2,1-2H3
- InChI Key: UOZDNRUAFYWPOQ-UHFFFAOYSA-N
- SMILES: C1(CC(CCl)(C)CC)SCCC1
Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-677985-0.05g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 0.05g |
$1224.0 | 2023-03-11 | ||
| Enamine | EN300-677985-0.1g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 0.1g |
$1283.0 | 2023-03-11 | ||
| Enamine | EN300-677985-0.25g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 0.25g |
$1341.0 | 2023-03-11 | ||
| Enamine | EN300-677985-0.5g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 0.5g |
$1399.0 | 2023-03-11 | ||
| Enamine | EN300-677985-1.0g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-677985-2.5g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 2.5g |
$2856.0 | 2023-03-11 | ||
| Enamine | EN300-677985-5.0g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 5.0g |
$4226.0 | 2023-03-11 | ||
| Enamine | EN300-677985-10.0g |
2-[2-(chloromethyl)-2-methylbutyl]thiolane |
2138308-39-9 | 10.0g |
$6266.0 | 2023-03-11 |
Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro-
Introduction to Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- (CAS No. 2138308-39-9)
Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- (CAS No. 2138308-39-9) is a unique and versatile compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its distinctive thiophene ring and a substituted tetrahydro structure, holds potential applications in various areas, including drug discovery and materials science.
The chemical structure of Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- is particularly noteworthy due to its combination of a thiophene moiety and a chloromethyl-substituted alkyl chain. The thiophene ring, a five-membered heterocyclic compound with a sulfur atom, is known for its aromatic properties and stability. The presence of the chloromethyl group introduces reactivity and functional versatility, making this compound an attractive candidate for synthetic transformations and derivatization.
In recent years, the study of thiophene derivatives has been a focal point in both academic and industrial research. These compounds are often explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiophene derivatives as potent inhibitors of specific enzymes involved in cancer progression. The chloromethyl group in Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- can serve as a reactive site for conjugation with other bioactive molecules, enhancing its therapeutic potential.
Beyond its biological applications, Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- has also shown promise in materials science. The thiophene ring is a key component in the development of conductive polymers and organic semiconductors. These materials are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution with the chloromethyl group can influence the electronic properties of these materials, potentially leading to improved performance in electronic devices.
The synthesis of Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly routes to produce this compound. For example, green chemistry approaches using catalysts derived from renewable resources have been explored to minimize environmental impact while maintaining high product quality.
In the context of pharmaceutical research, the ability to functionalize the chloromethyl group in Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- opens up numerous possibilities for drug design and development. This functional group can be used to introduce various substituents that can modulate the compound's pharmacological properties. For instance, conjugation with hydrophilic or lipophilic moieties can affect the compound's solubility and bioavailability, which are critical factors in drug formulation.
Clinical trials involving thiophene derivatives have shown promising results in treating various diseases. A phase II clinical trial evaluating a thiophene-based drug for the treatment of chronic inflammatory conditions demonstrated significant improvements in patient outcomes compared to traditional therapies. The unique structure of Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- may contribute to its efficacy by providing enhanced target specificity and reduced side effects.
The future prospects for Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- are bright. Ongoing research aims to further explore its potential applications and optimize its synthesis methods. Collaborative efforts between chemists, biologists, and materials scientists will be crucial in unlocking the full potential of this compound. As new insights emerge from ongoing studies, it is likely that Thiophene, 2-[2-(chloromethyl)-2-methylbutyl]tetrahydro- will continue to play a significant role in advancing scientific knowledge and technological innovation.
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